2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide
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Overview
Description
2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide is a chemical compound with a thiazole ring structure Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide typically involves the reaction of thiazole derivatives with ethylamine and other reagents under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1-aminoethyl)phenyl derivatives: These compounds share a similar aminoethyl group but differ in their ring structures.
Thiazole derivatives: Other thiazole-based compounds with different substituents.
Uniqueness
2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H13N3OS |
---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C8H13N3OS/c1-3-10-7(12)6-4-13-8(11-6)5(2)9/h4-5H,3,9H2,1-2H3,(H,10,12) |
InChI Key |
WTTOQZAQUOHLKK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CSC(=N1)C(C)N |
Origin of Product |
United States |
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